molecular formula C12H10N4 B13950644 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine

Cat. No.: B13950644
M. Wt: 210.23 g/mol
InChI Key: JSUINZGNYFTQIV-UHFFFAOYSA-N
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Description

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a benzenamine moiety. The compound’s structural features make it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired compound through a series of steps that ensure the formation of the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that enhance yield and purity. One such method includes the use of microwave-assisted synthesis, which has been shown to be a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . This technique offers advantages such as reduced reaction times and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium t-butoxide: Used as a base in cyclocondensation reactions.

    Boiling t-butanol: Solvent for the cyclocondensation reactions.

    Microwave-assisted synthesis: Enhances reaction efficiency and yield.

Major Products Formed

The primary product formed from these reactions is this compound itself, which can be further modified to produce various derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine involves its role as a kinase inhibitor. It exerts its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s molecular targets include protein kinase B (Akt), EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of multiple kinases, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline

InChI

InChI=1S/C12H10N4/c13-10-4-2-1-3-8(10)11-9-5-6-14-12(9)16-7-15-11/h1-7H,13H2,(H,14,15,16)

InChI Key

JSUINZGNYFTQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CNC3=NC=N2)N

Origin of Product

United States

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